molecular formula C10H12N2O3 B1681651 N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide CAS No. 83440-03-3

N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide

Cat. No. B1681651
CAS RN: 83440-03-3
M. Wt: 208.21 g/mol
InChI Key: JQICNNKLTFYSLS-UHFFFAOYSA-N
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Description

“N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide” is a chemical compound . Unfortunately, there isn’t much detailed information available about this compound.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, specific information on the molecular structure of “N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide” is not available.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight . Unfortunately, specific information on the physical and chemical properties of “N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide” is not available.

Scientific Research Applications

Synthesis and Antitumor Activity

A study by Liu, Lin, and Sartorelli (1992) investigated the synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. The research highlighted the conversion of nitro aldehydes to amino and hydroxyamino derivatives, which showed promising antitumor activities against L1210 leukemia in mice. The most active compounds synthesized were 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone, indicating their potential as antineoplastic agents Liu, M., Lin, T., & Sartorelli, A. (1992). Journal of medicinal chemistry.

Synthesis and Biological Activity

Further expanding on the work of Liu et al., another study by the same group in 1996 explored the synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. These compounds were evaluated for their inhibition of CDP reductase activity, cytotoxicity in vitro, and antineoplastic activity in vivo against L1210 leukemia. The research found that certain derivatives were potent inhibitors of ribonucleotide reductase activity, showcasing significant potential for therapeutic applications Liu, M., Lin, T., Cory, J. G., Cory, A. H., & Sartorelli, A. (1996). Journal of medicinal chemistry.

Novel Synthesis Approaches

Detert, Bachon, and Schollmeyer (2018) presented a novel synthesis of N,1-Bis(4-ethoxyphenyl)-2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide, showcasing a method for preparing highly functionalized pyridine derivatives. The study emphasized the structural properties and potential applications of these derivatives in various fields, including medicinal chemistry and material science Detert, H., Bachon, P., & Schollmeyer, D. (2018). IUCrData.

QSAR Modelling Study

A QSAR modelling study by Abdullahi, Adeniji, Arthur, and Musa (2020) on N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide (IPA) compounds predicted their biological activities against Mycobacterium tuberculosis. This research could assist in the design and development of more potent drug candidates, highlighting the significance of computational methods in accelerating the discovery of new therapeutics Abdullahi, M., Adeniji, S., Arthur, D., & Musa, S. (2020). Bulletin of the National Research Centre.

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound and how to handle it safely . Unfortunately, specific safety and hazard information for “N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide” is not available.

properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-8(13)15-6-5-12-10(14)9-3-2-4-11-7-9/h2-4,7H,5-6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQICNNKLTFYSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232353
Record name SG 209
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide

CAS RN

83440-03-3
Record name SG 209
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083440033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SG 209
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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